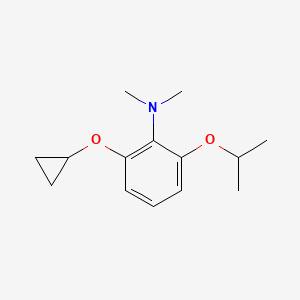
2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline core, which also contains two methyl groups on the nitrogen atom.
Métodos De Preparación
The synthesis of 2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline can be achieved through various synthetic routes. One common method involves the alkylation of 2,6-dimethylaniline with cyclopropyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halides to form the desired product .
Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present in the molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as its use as an intermediate in the synthesis of anesthetics or other drugs, is ongoing.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary but often include interactions with proteins or nucleic acids, leading to changes in cellular function or signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline include other substituted anilines such as 2,6-dimethylaniline, 2-cyclopropoxy-N,N-dimethylaniline, and 6-isopropoxy-N,N-dimethylaniline. These compounds share structural similarities but differ in the specific substituents attached to the aniline core. The uniqueness of this compound lies in the combination of cyclopropoxy and isopropoxy groups, which can impart distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-N,N-dimethyl-6-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-12-6-5-7-13(14(12)15(3)4)17-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 |
Clave InChI |
UFWKZKCXCZPYHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















